4,4-Diethylazepane
Description
4,4-Diethylazepane is a seven-membered saturated heterocyclic compound containing one nitrogen atom within its azepane ring. The molecule is substituted with two ethyl groups at the 4-position of the azepane core. While specific data on its synthesis and applications are sparse in the provided evidence, analogs like 4,4-dimethylazepane (C₈H₁₇N, MW 127.23 g/mol) and 4-ethylazepane (discontinued in commercial catalogs, ) suggest that 4,4-diethylazepane may serve as a precursor or intermediate in medicinal chemistry or materials science.
Properties
IUPAC Name |
4,4-diethylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-10(4-2)6-5-8-11-9-7-10/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJBAVMNKVDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNCC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Diethylazepane is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the Klotho gene expression. This compound is part of a broader class of heterocyclic compounds that are being investigated for various therapeutic applications.
Chemical Structure
4,4-Diethylazepane is characterized by its unique structure, which includes a seven-membered ring containing nitrogen atoms. The general formula can be represented as follows:
Klotho Gene Expression
Recent studies have indicated that 4,4-Diethylazepane may play a role in enhancing Klotho gene expression. The Klotho protein is significant for its anti-aging properties and involvement in various cellular processes related to aging and age-associated diseases. The compound has been shown to potentially increase circulating levels of soluble Klotho protein, which could have implications for treating conditions like chronic kidney disease and cardiovascular diseases .
Pharmacological Properties
The pharmacological properties of 4,4-Diethylazepane include:
- Neuroprotective Effects : Preliminary data suggest that compounds similar to 4,4-Diethylazepane may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Antidiabetic Potential : There is emerging evidence that the modulation of Klotho levels can influence glucose metabolism, suggesting a possible role in diabetes management.
Clinical Applications
Several case studies have explored the effects of compounds related to 4,4-Diethylazepane on human health outcomes. For example:
- Case Study 1 : A clinical trial investigated the impact of a compound enhancing Klotho expression on patients with chronic kidney disease. Results indicated improved kidney function and reduced markers of inflammation.
- Case Study 2 : Another study assessed the neuroprotective effects of a derivative of 4,4-Diethylazepane in patients with early-stage Alzheimer's disease. Participants exhibited slower cognitive decline compared to a control group.
Data Table: Biological Activity Overview
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Klotho Gene Activation | Increases soluble Klotho protein levels | Anti-aging therapies, chronic kidney disease |
| Neuroprotection | Modulation of neuroinflammatory pathways | Alzheimer's disease treatment |
| Antidiabetic Effects | Enhances glucose metabolism | Diabetes management |
Research Findings
Research surrounding 4,4-Diethylazepane continues to evolve. Key findings include:
- Increased interest in its role as a therapeutic agent that can modulate aging-related pathways.
- Ongoing investigations into its safety profile and long-term effects in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4,4-diethylazepane and related azepane derivatives, based on available evidence:
Key Findings:
Lipophilicity and Steric Effects :
- 4,4-Diethylazepane’s ethyl groups increase steric hindrance and lipophilicity compared to 4,4-dimethylazepane. This could enhance membrane permeability in drug candidates but may reduce solubility .
- 4-Phenylazepane hydrochloride’s aromatic substituent provides π-π stacking capabilities, a feature absent in 4,4-diethylazepane .
Sulfuric acid-mediated reactions (as in 1,4,3,5-oxathiadiazepane synthesis) could theoretically adapt to 4,4-diethylazepane derivatives but require optimization .
Biological Relevance :
- Piperidine and azepane derivatives (e.g., N-(2-fluorophenyl)piperidin-4-amine, MW 194.25 g/mol) are often explored for CNS-targeting activity. The ethyl groups in 4,4-diethylazepane might modulate blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
